methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate
CAS No.: 929513-70-2
Cat. No.: VC11937162
Molecular Formula: C27H25NO7
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929513-70-2 |
|---|---|
| Molecular Formula | C27H25NO7 |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | methyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |
| Standard InChI | InChI=1S/C27H25NO7/c1-5-34-17-11-12-21-19(13-17)24(25(35-21)16-9-7-6-8-10-16)26(29)28-20-15-23(32-3)22(31-2)14-18(20)27(30)33-4/h6-15H,5H2,1-4H3,(H,28,29) |
| Standard InChI Key | HLYUBGRWVILKGA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C4=CC=CC=C4 |
| Canonical SMILES | CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C4=CC=CC=C4 |
Introduction
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate is a complex organic compound that combines elements of benzofurans and benzoates. This compound is not directly referenced in the provided search results, so we will construct a detailed overview based on its components and related compounds.
Molecular Formula and Weight
Given the structure, we can estimate the molecular formula and weight. The benzofuran part (CHO) has a molecular weight of approximately 278.30 g/mol . Adding the phenyl group (CH), the amide linkage, and the 4,5-dimethoxybenzoate (CHO) will increase the molecular weight significantly. A rough estimate for the entire molecule would be around 450-500 g/mol, depending on the exact structure.
Synthesis
The synthesis of this compound would likely involve multiple steps, including the formation of the benzofuran core, introduction of the ethoxy and phenyl groups, and coupling with the 4,5-dimethoxybenzoate moiety. Common methods might involve palladium-catalyzed cross-coupling reactions for introducing the phenyl group and amide bond formation using carbodiimides or acid chlorides.
Biological Activity and Applications
While specific biological data for this compound is not available, related benzofurans have shown various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . The presence of a phenyl group and the amide linkage might enhance interactions with biological targets.
Research Findings
-
Benzofurans have been studied for their potential therapeutic applications due to their diverse biological activities .
-
Benzoates are known for their roles in plant defense and as intermediates in organic synthesis.
Future Directions
-
Synthetic Optimization: Developing efficient synthetic routes to this compound could facilitate its study.
-
Biological Screening: Investigating its biological activity could reveal potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume